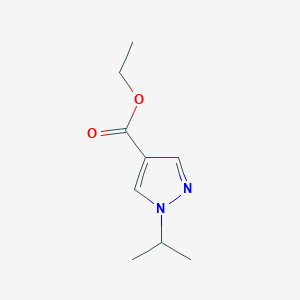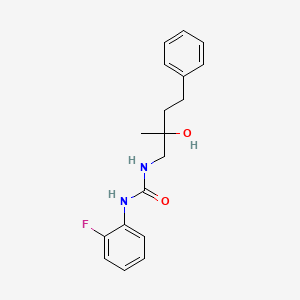
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea, also known as TAK-536 or luseogliflozin, is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). SGLT2 is a protein that is responsible for reabsorbing glucose in the kidneys, and by inhibiting this protein, luseogliflozin can increase glucose excretion in the urine. This mechanism of action has led to the development of luseogliflozin as a potential treatment for type 2 diabetes.
Applications De Recherche Scientifique
Interactions with Fluoride Ions
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea demonstrates significant interactions with fluoride ions. A study on the nature of urea-fluoride interaction revealed that 1,3-bis(4-nitrophenyl)urea forms a stable complex with fluoride ions, leading to urea deprotonation due to the formation of HF2-. This interaction signifies the compound's potential in studying hydrogen bonding and proton transfer mechanisms with fluoride ions (Boiocchi et al., 2004).
Synthesis and Structure-Activity Relationships
The compound has been part of extensive synthesis and structure-activity relationship studies, particularly as neuropeptide Y5 receptor antagonists. Modifications to the phenylethyl segment, the urea portion, and the phenoxyphenyl group have optimized in vitro potency, showcasing the compound's role in the development of potential treatments for conditions related to neuropeptide Y5 receptor activity (Fotsch et al., 2001).
Potential Anticancer Agents
1-Aryl-3-(2-chloroethyl) ureas, derived from similar compounds, have shown cytotoxicity against human adenocarcinoma cells in vitro, indicating potential as anticancer agents. This highlights the compound's utility in the development of new chemotherapeutic agents (Gaudreault et al., 1988).
Fluorophosphoranes Synthesis
Research on the preparation of heterocyclic fluorophosphoranes has included the use of related compounds for the cleavage of silicon–nitrogen bonds in urea with fluorophosphoranes. This has implications for the synthesis of novel fluorinated materials with potential applications in various industries (Dunmur & Schmutzler, 1971).
Molecular Imaging Agents for Angiogenesis
The structure of certain inhibitors based on the N-phenyl-N'-{4-(4-quinolyloxy)phenyl}urea skeleton, labeled with fluorine-18, indicates the compound's potential in molecular imaging of angiogenic processes. This suggests its use in positron emission tomography (PET) biomarkers for cancer and other diseases characterized by angiogenesis (Ilovich et al., 2008).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-18(23,12-11-14-7-3-2-4-8-14)13-20-17(22)21-16-10-6-5-9-15(16)19/h2-10,23H,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSPHCWCFQTBTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)NC2=CC=CC=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(2-hydroxy-2-methyl-4-phenylbutyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

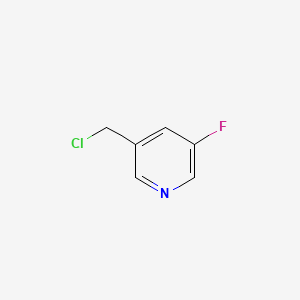

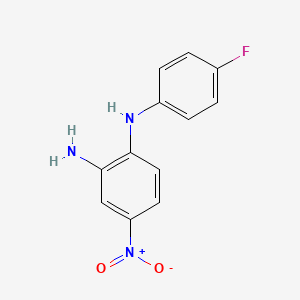
![Ethyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2665599.png)
![5-Bromo-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2665600.png)
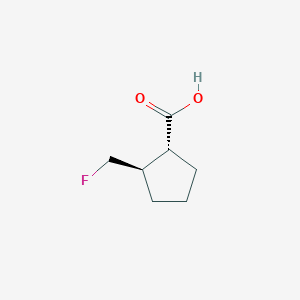

![Dimethyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B2665605.png)
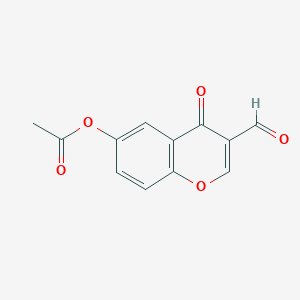

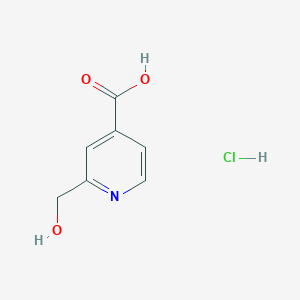
![8-(3,4-dimethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665609.png)
![2-methoxy-N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2665610.png)
